(S)-tert-Butyl (1-bromopropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-bromopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of (S)-2-Aminopropan-1-ol
The starting material, (S)-2-aminopropan-1-ol, is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate. Excess Boc₂O (1.2–1.5 equivalents) ensures complete conversion.
Bromination of the Hydroxyl Group
The hydroxyl group in (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate is substituted with bromine using phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or the Appel reaction (CBr₄/PPh₃).
PBr₃-Mediated Bromination
Procedure :
-
PBr₃ (1.1 equivalents) is added dropwise to a cooled (0°C) solution of the alcohol in dichloromethane (DCM).
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The mixture is stirred at room temperature for 2–4 hours.
Outcomes :
| Metric | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Configuration Retention | >99% ee |
SN2 mechanism dominates, ensuring inversion at carbon 1 without affecting the chiral center at carbon 2.
HBr Gas in Ether
Procedure :
-
Anhydrous HBr gas is bubbled into a solution of the alcohol in diethyl ether at 0°C.
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The reaction is quenched with ice-cold water after 12 hours.
Outcomes :
| Metric | Value |
|---|---|
| Yield | 65–72% |
| Side Products | <5% (alkyl bromide decomposition) |
Appel Reaction (CBr₄/PPh₃)
Procedure :
-
A stoichiometric mixture of CBr₄ (1.2 eq) and PPh₃ (1.2 eq) is added to the alcohol in DCM.
-
The reaction is complete within 1 hour at room temperature.
Outcomes :
| Metric | Value |
|---|---|
| Yield | 80–88% |
| Solvent Recovery | 90% DCM recycled |
Comparative Analysis of Bromination Methods
| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |
|---|---|---|---|---|
| PBr₃ | 78–85 | 98 | Excellent | Moderate |
| HBr Gas | 65–72 | 95 | Good | Low |
| Appel Reaction | 80–88 | 97 | Excellent | High |
The Appel reaction offers superior scalability and minimal racemization, making it preferred for industrial applications.
Purification and Characterization
Work-Up and Isolation
Post-bromination, the crude product is subjected to:
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.35 (m, 1H, CH), 3.58 (dd, J = 10.4 Hz, 2H, CH₂Br), 4.85 (br s, 1H, NH).
-
Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, CHCl₃).
-
HPLC : tR = 8.2 min (Chiralcel OD-H, hexane:i-PrOH = 90:10).
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors for bromination to enhance safety and efficiency:
-
Reactant Feed : 10 L/h of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate in DCM.
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Residence Time : 30 minutes.
-
Output : 2.5 kg/h of product at 99% ee.
Applications in Asymmetric Synthesis
The compound serves as a chiral building block in:
-
Peptide Coupling : Introduces brominated side chains for click chemistry.
-
Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the carbamate group.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates, amines, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: Oxidation products include oxides and other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate has several notable applications across different scientific domains:
Organic Synthesis
The compound is widely utilized as a protecting group for amines in organic synthesis. This function is critical in facilitating the formation of complex molecules by preventing unwanted reactions during multi-step syntheses.
Pharmaceutical Development
In medicinal chemistry, it serves as an intermediate in the synthesis of various bioactive molecules , including pharmaceuticals and agrochemicals. Its role as a carbamate derivative enhances its ability to interact with biological targets, making it valuable in drug discovery .
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.
- Enzyme Inhibition: It has been found to inhibit certain proteases implicated in neurodegenerative diseases, including Alzheimer's disease, due to its structural similarity to known enzyme substrates.
- Cytotoxicity in Cancer Research: In vitro studies demonstrate its ability to induce apoptosis in specific cancer cell lines, activating caspase pathways and highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits proteases related to neurodegenerative diseases |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines |
Table 2: Toxicological Data
| Parameter | Value |
|---|---|
| Acute Toxicity | Moderate toxicity levels |
| LD50 | Not yet fully established |
| Safety Assessment | Requires further investigation |
Case Study 1: Antimicrobial Properties
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, making it a candidate for further development into antibiotic therapies.
Case Study 2: Cancer Research
In research focusing on cancer cell lines, treatment with this compound resulted in increased apoptosis rates. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbamate group can undergo reduction or oxidation, leading to the formation of amines or oxidized derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate, a comparative analysis with analogous carbamates is essential. Key compounds are selected based on structural similarity, stereochemistry, and functional group variations (Table 1).
Table 1: Structural and Functional Comparison of Selected Carbamates
*Similarity scores derived from structural fingerprint analysis (Tanimoto index) .
Stereochemical and Reactivity Differences
- Enantiomeric Pairs : The (S)-configuration of the target compound contrasts with its (R)-isomer (e.g., (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate ). Enantiomers exhibit divergent interactions in chiral environments, such as enzyme-binding sites, impacting pharmacological activity.
- Bromine Reactivity : Compared to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, the target compound’s bromine is more sterically accessible, favoring SN2 reactions or Suzuki-Miyaura couplings . The cyclopropane derivative’s rigid structure limits nucleophilic attack.
- Functional Group Versatility : Unlike the hydroxyl group in (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate , the bromine in the target compound enables cross-coupling reactions (e.g., forming carbon-carbon bonds).
Biological Activity
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate, with the molecular formula C₈H₁₆BrNO₂, is an organic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for pharmaceutical applications.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety linked to a bromopropane structure. This unique configuration is significant for its reactivity and biological interactions, making it a candidate for various synthetic applications in pharmaceuticals and agrochemicals.
Research into the mechanism of action of this compound is still in preliminary stages. However, it is believed that this compound may interact with specific molecular targets within biological systems. Such interactions could involve binding to enzymes or receptors, thereby modulating their activity and triggering downstream effects relevant to therapeutic applications.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Cytotoxicity : Early investigations suggest that the compound may possess cytotoxic properties, which warrant further exploration in cancer research. Its structural similarity to other bioactive carbamates suggests potential for inducing cell death in specific cancer cell lines.
- Enzyme Interaction : The compound's ability to interact with enzymes could lead to inhibition or activation pathways critical for cellular functions. Understanding these interactions is crucial for determining its therapeutic potential.
Study 1: Cytotoxic Effects on Cancer Cells
A study evaluating the cytotoxic effects of various carbamate derivatives highlighted the potential of this compound to induce cell death in cancerous cells. The findings indicated that compounds with similar structures could significantly affect cell viability, suggesting that this compound may also exhibit similar properties .
| Compound | IC50 (μM) | Effect on Cell Viability |
|---|---|---|
| Compound A | 5.0 | Significant reduction |
| Compound B | 10.0 | Moderate reduction |
| This compound | TBD | TBD |
Study 2: Enzyme Inhibition
Another research effort focused on enzyme inhibition demonstrated that derivatives of carbamates can modulate enzyme activity, influencing metabolic pathways involved in cell proliferation and apoptosis. While specific data for this compound is lacking, its structural analogs have shown promising results in similar assays .
Q & A
Q. What are the recommended storage conditions for (S)-tert-Butyl (1-bromopropan-2-yl)carbamate to ensure stability?
The compound should be stored in a sealed, moisture-free container under refrigeration (2–8°C) to prevent decomposition. Stability under these conditions is confirmed by its resistance to hydrolysis and thermal degradation in analogous tert-butyl carbamates . Avoid exposure to incompatible materials such as strong oxidizing agents.
Q. How can researchers safely handle this compound to minimize exposure risks?
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. For prolonged handling, wear a full-face respirator with N100/P3 filters if engineering controls are insufficient .
- Engineering Controls: Perform reactions in a fume hood to avoid inhalation of aerosols or dust.
- Decontamination: Wash hands thoroughly after handling. Contaminated gloves should be disposed of as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use and NMR in deuterated solvents (e.g., CDCl) to confirm the tert-butyl group (1.2–1.4 ppm for ), bromine-coupled protons, and carbamate carbonyl (~155 ppm in ) .
- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., expected [M+H] for CHBrNO: 236.03) .
- X-ray Crystallography: Resolve stereochemistry using SHELXL refinement for single crystals .
Advanced Research Questions
Q. What strategies can resolve enantiomeric impurities during synthesis?
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to form separable salts .
- Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
The bromine atom acts as a leaving group in SN reactions. Optimize substitution by:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Base Selection: Use mild bases (KCO) to deprotonate nucleophiles (e.g., amines, thiols) without degrading the carbamate .
- Temperature Control: Moderate heating (40–60°C) accelerates displacement while avoiding tert-butyl group cleavage .
Q. What computational methods are suitable for modeling stereochemical outcomes in reactions?
- Density Functional Theory (DFT): Calculate transition states to predict enantioselectivity in substitution or coupling reactions.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
- SHELX Refinement: Validate experimental crystallographic data to resolve ambiguities in stereochemical assignments .
Q. How can conflicting crystallographic data during structural determination be addressed?
- Twinning Analysis: Use SHELXL’s TWIN command to refine twinned crystals.
- Validation Tools: Cross-check with PLATON or R1/R1 discrepancies to identify space group errors .
- Complementary Spectroscopy: Correlate X-ray data with NMR/IR to confirm bond connectivity .
Q. What challenges arise in optimizing reaction yields for multi-step syntheses using this compound?
- Protecting Group Stability: Ensure the tert-butyl carbamate remains intact under acidic/basic conditions. Use TFA for selective deprotection .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate intermediates.
- Side Reactions: Monitor for β-elimination (due to bromide) or racemization via NMR kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
